molecular formula C15H20N2O3S B601505 Gliclazide Impurity D CAS No. 1136426-19-1

Gliclazide Impurity D

Cat. No.: B601505
CAS No.: 1136426-19-1
M. Wt: 308.4 g/mol
InChI Key: PKQBPWYWZYXMOA-UHFFFAOYSA-N
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Description

Gliclazide Impurity D, also known as N-[(4-methylphenyl)sulfonyl]hexahydrocyclopenta[c]pyrrol-2(1H)-carboxamide, is a specified impurity of the oral hypoglycemic agent gliclazide. Gliclazide is used to treat type 2 diabetes mellitus by stimulating the pancreas to produce more insulin. Impurities like this compound are important to identify and quantify to ensure the safety and efficacy of the pharmaceutical product.

Mechanism of Action

Target of Action

Gliclazide Impurity D, like Gliclazide, primarily targets the β cell sulfonyl urea receptor (SUR1) . These receptors are located on the pancreatic beta-cells . The role of these receptors is crucial in the regulation of insulin secretion from the pancreas.

Mode of Action

This compound binds to the SUR1 receptor, which subsequently blocks the ATP sensitive potassium channels . This binding results in the closure of the channels, leading to a decrease in potassium efflux, which in turn leads to the depolarization of the β cells .

Biochemical Pathways

The binding of this compound to the SUR1 receptor and the subsequent closure of the ATP sensitive potassium channels lead to the depolarization of the β cells . This depolarization stimulates the release of insulin from the pancreatic β cells . The increased insulin secretion then helps in the regulation of blood glucose levels.

Pharmacokinetics

Gliclazide is extensively metabolized by the liver, and its metabolites are excreted in both urine (60-70%) and feces (10-20%) .

Result of Action

The primary result of the action of this compound is the stimulation of insulin secretion from the pancreatic β cells . This increased insulin secretion helps in the regulation of blood glucose levels, thereby aiding in the management of type 2 diabetes mellitus .

Action Environment

The action of this compound, like Gliclazide, can be influenced by various environmental factors. For instance, the stability of Gliclazide and its impurities can be determined using a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method . Furthermore, factors such as diet and activity levels can influence the risk of hypoglycemia associated with Gliclazide and potentially this compound .

Safety and Hazards

While specific safety and hazard data for Gliclazide Impurity D is not available, Gliclazide itself is harmful if swallowed and causes skin irritation . It’s important to handle it with care, avoiding breathing dust/fume/gas/mist/vapours/spray and prolonged or repeated exposure .

Future Directions

While specific future directions for Gliclazide Impurity D are not available, there is ongoing research into improving the oral absorption properties of Gliclazide . This could potentially involve further study of its impurities, including this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gliclazide Impurity D involves several steps. One method starts with the reaction of p-toluenesulfonylurea with hydrazine hydrate to form an intermediate compound. This intermediate is then reacted with 1,2-cyclopentane dicarboxylic anhydride to produce another intermediate. Finally, this intermediate is reduced to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. Advanced techniques like high-performance liquid chromatography (HPLC) are used to monitor the purity and concentration of the impurity during production .

Chemical Reactions Analysis

Types of Reactions

Gliclazide Impurity D can undergo various chemical reactions, including:

    Oxidation: Exposure to oxidizing agents can lead to the formation of different degradation products.

    Reduction: Reduction reactions can modify the sulfonyl group or other functional groups in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or other reactive sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) and other oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) or other reducing agents.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield sulfonamides .

Scientific Research Applications

Gliclazide Impurity D is primarily used in pharmaceutical research to study the stability and degradation of gliclazide. It helps in understanding the impurity profile of the drug and ensuring its safety and efficacy. Additionally, it is used in the development and validation of analytical methods for the quantification of impurities in pharmaceutical formulations .

Comparison with Similar Compounds

Similar Compounds

  • Gliclazide Impurity A
  • Gliclazide Impurity C
  • Gliclazide Impurity F

Uniqueness

Gliclazide Impurity D is unique due to its specific chemical structure, which includes a hexahydrocyclopenta[c]pyrrol-2(1H)-carboxamide moiety. This structure differentiates it from other impurities and can influence its reactivity and interactions in pharmaceutical formulations .

Conclusion

This compound plays a crucial role in the pharmaceutical industry by helping to ensure the safety and efficacy of gliclazide. Understanding its synthesis, reactions, and applications is essential for the development of high-quality pharmaceutical products.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Gliclazide Impurity D involves the conversion of 4-methyl-3-(trifluoromethyl)aniline to 1-(4-methyl-3-(trifluoromethyl)phenyl)biguanide, followed by the reaction of 1-(4-methyl-3-(trifluoromethyl)phenyl)biguanide with methyl chloroacetate to yield Gliclazide Impurity D.", "Starting Materials": [ "4-methyl-3-(trifluoromethyl)aniline", "formaldehyde", "hydrogen peroxide", "methylamine", "methyl chloroacetate" ], "Reaction": [ "Step 1: 4-methyl-3-(trifluoromethyl)aniline is reacted with formaldehyde and hydrogen peroxide to form 4-methyl-3-(trifluoromethyl)phenylformamide.", "Step 2: 4-methyl-3-(trifluoromethyl)phenylformamide is reacted with methylamine to form 1-(4-methyl-3-(trifluoromethyl)phenyl)biguanide.", "Step 3: 1-(4-methyl-3-(trifluoromethyl)phenyl)biguanide is reacted with methyl chloroacetate in the presence of a base to yield Gliclazide Impurity D." ] }

CAS No.

1136426-19-1

Molecular Formula

C15H20N2O3S

Molecular Weight

308.4 g/mol

IUPAC Name

N-(4-methylphenyl)sulfonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide

InChI

InChI=1S/C15H20N2O3S/c1-11-5-7-14(8-6-11)21(19,20)16-15(18)17-9-12-3-2-4-13(12)10-17/h5-8,12-13H,2-4,9-10H2,1H3,(H,16,18)

InChI Key

PKQBPWYWZYXMOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CC3CCCC3C2

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

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